Tmd D-form [MI] - 68035-44-9

Tmd D-form [MI]

Catalog Number: EVT-1550731
CAS Number: 68035-44-9
Molecular Formula: C13H24O
Molecular Weight: 196.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tmd D-form [MI] refers to a specific type of transition metal dichalcogenide (TMD) compound, which is a class of materials characterized by their layered structure and unique electronic properties. Transition metal dichalcogenides are typically composed of transition metals from groups IV to VI of the periodic table combined with chalcogen elements such as sulfur, selenium, or tellurium. The D-form specifically indicates a particular structural arrangement and phase of the compound, which can influence its physical and chemical properties.

Source

The study and synthesis of Tmd D-form [MI] have been extensively documented in scientific literature, particularly in articles focusing on the synthesis methods, structural analysis, and applications of TMDs. Notable sources include reviews on solution-based synthesis methods and characterizations of TMDs, as well as studies on specific compounds within this family .

Classification

Transition metal dichalcogenides are classified based on their crystal structure into several phases: 1T, 2H, and 3R. Each phase has distinct properties and applications. The D-form typically falls under these classifications but may denote a specific arrangement or composition that is being investigated for its unique characteristics.

Synthesis Analysis

Methods

The synthesis of Tmd D-form [MI] can be achieved through various methods:

  • Chemical Vapor Transport (CVT): This method involves the transport of materials in vapor form to form crystals. It is effective for producing high-quality single crystals .
  • Hydrothermal/Solvothermal Methods: These approaches utilize high-temperature water or solvent environments to facilitate the growth of TMD nanostructures. They allow for control over size and morphology but may face challenges related to scalability and cost .
  • Hot-Injection Techniques: This method involves rapid injection of precursors into a hot solvent, leading to nucleation and growth of TMDs at controlled rates.

Technical Details

The choice of synthesis method significantly impacts the resulting material's properties, such as crystallinity, phase purity, and morphology. For instance, hydrothermal methods are known for producing uniform nanosheets, while CVT can yield larger single crystals with fewer defects.

Molecular Structure Analysis

Structure

The molecular structure of Tmd D-form [MI] typically features a layered arrangement where transition metal atoms are sandwiched between chalcogen layers. The most common structural forms include trigonal prismatic coordination for the metal atoms.

Data

  • Lattice Parameters: The lattice constants vary depending on the specific composition and phase but generally fall within a range characteristic of TMDs.
  • Crystallographic Information: X-ray diffraction studies provide insights into the symmetry and arrangement of atoms within the crystal structure.
Chemical Reactions Analysis

Reactions

Tmd D-form [MI] can undergo various chemical reactions that are essential for its functionality in applications:

  • Oxidation/Reduction Reactions: These reactions are crucial for modifying the electronic properties of TMDs, particularly in catalytic applications.
  • Intercalation Processes: The insertion of ions or molecules between the layers can alter the electronic structure and enhance conductivity.

Technical Details

The kinetics of these reactions depend on factors such as temperature, pressure, and the presence of catalysts or solvents. Understanding these parameters is vital for optimizing performance in applications like batteries or sensors.

Mechanism of Action

Process

The mechanism by which Tmd D-form [MI] exerts its effects often involves charge carrier dynamics influenced by its layered structure:

  1. Exciton Formation: Upon optical excitation, bound electron-hole pairs (excitons) form due to strong Coulomb interactions.
  2. Charge Transport: The mobility of charge carriers across layers is facilitated by the unique band structure inherent to TMDs.

Data

Experimental studies have shown that exciton binding energies in monolayer TMDs can reach values around 0.3 eV to 0.55 eV, significantly affecting their optoelectronic properties .

Physical and Chemical Properties Analysis

Physical Properties

  • Layered Structure: This allows for easy mechanical exfoliation and manipulation at the nanoscale.
  • Optical Properties: Strong photoluminescence is observed in monolayers, making them suitable for optoelectronic applications.

Chemical Properties

  • Stability: Tmd D-form [MI] exhibits varying degrees of chemical stability depending on environmental conditions.
  • Reactivity: The edges and surfaces provide active sites for chemical reactions, enhancing catalytic performance .
Applications

Transition metal dichalcogenides like Tmd D-form [MI] have numerous scientific uses:

  • Electronics: Utilized in field-effect transistors due to their semiconducting properties.
  • Optoelectronics: Employed in photodetectors and light-emitting devices owing to their strong excitonic effects.
  • Catalysis: Serve as catalysts in hydrogen evolution reactions and other chemical transformations due to their active surface sites.
Introduction

Definition and Nosological Classification of TMD

TMD is operationally defined as pain and dysfunction in the chewing muscles and temporomandibular joint, manifesting as:

  • Regional pain in facial/preauricular areas
  • Functional limitations (restricted jaw opening, deviations)
  • Joint sounds (clicking, crepitus) during movement [1] [5].

Nosologically, TMDs are classified into three primary categories:

  • Muscle Disorders: Myofascial pain, hypermobility, or trismus involving temporalis, masseter, or pterygoid muscles [5].
  • Disc Displacements: Anterior disc displacement with or without reduction, often accompanied by audible clicks or locking [5] [9].
  • Articular Disorders: Degenerative (osteoarthritis), inflammatory (synovitis, capsulitis), or developmental conditions [5] [7].

The Diagnostic Criteria for TMD (DC/TMD) further stratifies these into 12 subdiagnoses, enabling multi-axis classification that acknowledges comorbid presentations [9]. This framework rejects historical etiological assumptions (e.g., dental malocclusion as primary cause) in favor of a biopsychosocial model recognizing biomechanical, neuromuscular, and psychosocial contributors [2] [8].

Historical Development of Diagnostic Criteria (RDC/TMD to DC/TMD)

Diagnostic standardization began with the 1992 Research Diagnostic Criteria for TMD (RDC/TMD), introducing a dual-axis system:

  • Axis I: Physical diagnoses (muscle/joint disorders)
  • Axis II: Psychosocial dysfunction and pain-related disability [2] [9].

While RDC/TMD improved reliability, validation studies revealed suboptimal sensitivity (0.26–0.53) and specificity (0.67–0.92) for common pain-related TMDs [9]. This spurred the DC/TMD initiative (2014), which:

  • Enhanced diagnostic validity via iterative expert consensus and clinical studies
  • Integrated validated psychosocial screening tools (e.g., PHQ-9, GAD-7)
  • Added assessment protocols for jaw functional limitations [9].

Table 1: Evolution of TMD Diagnostic Systems

SystemKey InnovationsValidity MetricsLimitations Addressed
RDC/TMD (1992)Dual-axis framework; Operationalized examination protocolsSensitivity: 0.26–0.53Specificity: 0.67–0.92Low sensitivity for myofascial pain
DC/TMD (2014)Screener for pain-related TMD; Enhanced psychosocial instrumentsSensitivity: ≥0.86Specificity: ≥0.98Limited discriminant validity; Inadequate psychosocial assessment

DC/TMD’s diagnostic algorithms now achieve sensitivity ≥0.86 and specificity ≥0.98 for common pain-related TMDs, though intra-articular disorders (e.g., disc displacements) remain less validated [9]. The system accommodates both clinical screening (41-item questionnaire) and comprehensive assessment (81-item instrument), facilitating adaptable use across settings [9].

Epidemiological Prevalence and Public Health Impact

Global Prevalence Patterns

A 2024 meta-analysis of 74 studies (n=172,239 subjects) determined the global TMD prevalence at 34%, with significant continental variations [1]:

Table 2: Global TMD Prevalence by Continent

ContinentPrevalence (%)Female-to-Male RatioKey Risk Cohorts
South America471.56 (F:M)Adults 18–60 years
Asia331.32 (F:M)Urban populations
Europe291.09 (F:M)Industrial workers
North America261.45 (F:M)Post-menopausal women

Prevalence peaks in adults aged 18–60 years (reproductive age group), declining after age 60. Females consistently exhibit higher rates globally, with South America showing the most pronounced gender disparity (56% larger female prevalence) [1] [6]. In the U.S., NHIS surveys (2017–2018) estimated 11.2–12.4 million adults (4.8%) experience orofacial pain potentially linked to TMDs, with higher rates among females (6.3% vs. 3.2% males) and low-income households [3] [8].

Public Health and Economic Burden

TMDs impose substantial societal costs through:

  • Direct Healthcare Expenditures: Estimated at $4 billion annually worldwide for TMD management, primarily from physical therapy, occlusal splints, and pharmacotherapy [1].
  • Productivity Losses: Presenteeism (reduced productivity) costs average £905/person/6 months in the UK, exceeding direct medical costs [8].
  • Comorbidities: 32% of U.S. adults with TMD symptoms report comorbid chronic pain (headache, neck/back/joint pain), amplifying disability [8].

High-impact chronic pain affects 26.9% of those with orofacial pain versus 7.0% without, correlating with jaw dysfunction limitations and psychosocial distress [3] [8]. Longitudinal data indicate a 3.9% annual incidence rate for new TMD onset, with 50% of cases persisting at 6 months and fluctuating chronically thereafter [8].

Table 3: Public Health Impact of TMDs

Impact DomainKey MetricsPopulation Subgroups Most Affected
Economic Burden$4 billion/year global treatment costs; £334/person/6 months out-of-pocket expenses (UK)Uninsured/low-income individuals
Functional Limitations12% report high disability; 33% exhibit high-impact pain with functional limitationsChronic pain comorbidities
Healthcare Utilization42% seek treatment; 8–10 physician consultations before diagnosisFemales, patients with delayed diagnosis

Projections suggest global prevalence may reach 44% by 2050 due to aging populations and environmental stressors [7]. Despite this, epidemiological data gaps persist for African and Australian populations, highlighting needs for inclusive research [1] [6].

Table 4: Standardized Nomenclature of Compounds/Terms in TMD Literature

TermDefinitionReference Context
TMDTemporomandibular Disorders [1] [5]
TMJTemporomandibular Joint [5] [7]
RDC/TMDResearch Diagnostic Criteria for TMD [2] [9]
DC/TMDDiagnostic Criteria for TMD [9]
Myofascial TMDMuscle-related TMD with trigger points [5]
ArthralgiaTMJ pain of articular origin [9]
Intra-articular DisorderPathologies within the TMJ capsule [5] [9]

Properties

CAS Number

68035-44-9

Product Name

Tmd D-form [MI]

IUPAC Name

(2R,4aR,8aS)-1,1,4a-trimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-2-ol

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

InChI

InChI=1S/C13H24O/c1-12(2)10-6-4-5-8-13(10,3)9-7-11(12)14/h10-11,14H,4-9H2,1-3H3/t10-,11-,13-/m1/s1

InChI Key

KNLXUOXPWXEJME-NQBHXWOUSA-N

SMILES

CC1(C2CCCCC2(CCC1O)C)C

Synonyms

4,4,10-trimethyl-trans-decal-3-ol
4,4,10-trimethyl-trans-decal-3-ol, ((2alpha,4aalpha,8abeta)-(+-))-isomer
4,4,10-trimethyl-trans-decal-3-ol, (2R-(2alpha,4aalpha,8abeta))-isomer
4,4,10-trimethyl-trans-decal-3-ol, (2S-(2alpha,4aalpha,8abeta))-isome

Canonical SMILES

CC1(C2CCCCC2(CCC1O)C)C

Isomeric SMILES

C[C@]12CCCC[C@@H]1C([C@@H](CC2)O)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.